Cas no 2229324-33-6 (N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine)

N-{3-Chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine is a specialized organic compound featuring a chloro-difluoromethoxy phenyl backbone with an N-methylhydroxylamine functional group. Its structural design confers reactivity suitable for intermediate applications in pharmaceutical and agrochemical synthesis. The presence of both chloro and difluoromethoxy substituents enhances its electronic properties, making it valuable for constructing biologically active molecules. The N-methylhydroxylamine moiety offers versatility in further functionalization, such as oxidation or condensation reactions. This compound is particularly useful in the development of targeted small-molecule inhibitors or herbicides due to its balanced lipophilicity and stability under synthetic conditions. Proper handling is advised due to potential reactivity of the hydroxylamine group.
N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine structure
2229324-33-6 structure
Product Name:N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine
CAS No:2229324-33-6
MF:C9H10ClF2NO2
MW:237.631008625031
CID:5762374
PubChem ID:165679894
Update Time:2025-05-20

N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • 2229324-33-6
    • N-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}-N-methylhydroxylamine
    • EN300-1970356
    • N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine
    • Inchi: 1S/C9H10ClF2NO2/c1-13(14)5-6-2-3-8(7(10)4-6)15-9(11)12/h2-4,9,14H,5H2,1H3
    • InChI Key: ALSOZZMQAQMDKJ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CN(C)O)OC(F)F

Computed Properties

  • Exact Mass: 237.0368126g/mol
  • Monoisotopic Mass: 237.0368126g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 32.7Ų

N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine Pricemore >>

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N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine Related Literature

Additional information on N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine

Professional Introduction to N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine (CAS No. 2229324-33-6)

N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine is a specialized organic compound with significant applications in the field of pharmaceutical research and chemical synthesis. This compound, identified by its CAS number 2229324-33-6, has garnered attention due to its unique structural properties and potential utility in the development of novel therapeutic agents. The presence of both chloro and difluoromethoxy substituents in its aromatic ring makes it a particularly intriguing molecule for further investigation.

The compound's molecular structure, characterized by a phenyl ring substituted with 3-chloro and 4-(difluoromethoxy) groups, contributes to its distinct chemical behavior. The chloro group introduces electrophilic characteristics, while the difluoromethoxy group enhances lipophilicity and metabolic stability. These features make N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine a promising candidate for use in drug design, particularly in the synthesis of kinase inhibitors and other targeted therapies.

In recent years, there has been growing interest in the development of small-molecule inhibitors for protein kinases, which play a crucial role in various cellular processes and are often implicated in diseases such as cancer. The structural motif present in N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine aligns well with the binding pockets of many kinases, suggesting its potential as a lead compound for further optimization.

Recent studies have highlighted the importance of fluorine-containing compounds in pharmaceutical development due to their ability to enhance drug efficacy and bioavailability. The difluoromethoxy group in this compound is particularly noteworthy, as it has been shown to improve metabolic stability and binding affinity. This has led to increased interest in exploring derivatives of N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine for use in next-generation drug candidates.

The compound's hydroxylamine moiety also presents interesting opportunities for further chemical manipulation. Hydroxylamines are known for their reactivity and ability to participate in various organic transformations, making them valuable intermediates in synthetic chemistry. The N-methyl group further enhances the compound's versatility, allowing for additional functionalization and derivatization.

The synthesis of N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the introduction of the chloro and difluoromethoxy groups onto the phenyl ring, followed by the formation of the hydroxylamine linkage. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.

Evaluation of the compound's pharmacological properties has been ongoing, with initial studies focusing on its interaction with target enzymes and its potential toxicity profile. Preliminary results suggest that N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine exhibits promising activity against certain kinases while maintaining a favorable safety profile. Further preclinical studies are necessary to fully assess its therapeutic potential and to identify any potential side effects.

The development of novel pharmaceuticals is a complex process that requires interdisciplinary collaboration between chemists, biologists, and clinicians. N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine represents an exciting example of how structural innovation can lead to the discovery of new therapeutic agents. Its unique combination of substituents makes it a valuable tool for researchers exploring new frontiers in drug design.

3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine will play an increasingly important role in the development of next-generation pharmaceuticals. Its potential as a lead compound for kinase inhibitors and other targeted therapies underscores its significance in modern medicinal chemistry.

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